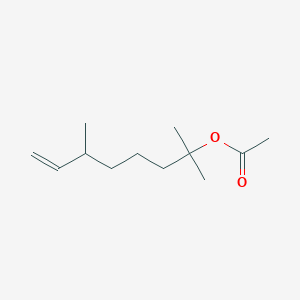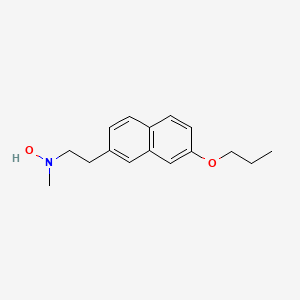
2-Dodecylcyclobutanone
Overview
Description
Synthesis Analysis
2-Dodecylcyclobutanone is synthesized and characterized for its use as a marker for irradiated foods. The synthesis involves the irradiation of triglycerides, which leads to the formation of 2-DCB, among other radiolytic products. Studies have focused on optimizing methods for its detection in various food matrices, utilizing techniques such as gas chromatography with mass spectrometric detection (GC-MS) and liquid chromatography with tandem mass spectrometric detection (LC-MS/MS) (Driffield et al., 2014).
Molecular Structure Analysis
The molecular structure of 2-DCB is closely analyzed to determine its specificity as a marker for irradiated foods. Its unique structure, not found in non-irradiated foods, supports its role as a reliable indicator of food irradiation. The structure also plays a crucial role in the development of sensitive analytical methods for its detection (Boyd et al., 1991).
Chemical Reactions and Properties
This compound's chemical reactions, particularly its formation through the irradiation of triglycerides, highlight its significance as an irradiation marker. The absence of 2-DCB in foods treated with non-irradiation processing techniques reaffirms its specificity as a radiolytic product (Driffield et al., 2014).
Physical Properties Analysis
The physical properties of 2-DCB, such as solubility and volatility, affect its extraction and detection in irradiated foods. Studies have optimized solvent extraction methods and developed efficient techniques to reduce solvent consumption and processing time, enhancing the feasibility of using 2-DCB as a marker for irradiated foods (Chan et al., 2014).
Chemical Properties Analysis
The chemical stability of 2-DCB, along with its formation and degradation kinetics, is crucial for its application as an irradiation marker. Research has demonstrated the compound's stability under various storage conditions, ensuring its reliability as an indicator of irradiation over time (Crone et al., 1992).
Scientific Research Applications
Marker for Irradiated Food
2-Dodecylcyclobutanone (2-DCB) is a major marker for identifying irradiated food. It is uniquely formed when triglycerides in food are exposed to ionizing radiation, making it a reliable indicator for irradiated food products. An efficient method for extracting 2-DCB from γ-irradiated food involves direct extraction using acetonitrile, which is more efficient than traditional methods and reduces solvent consumption and sample processing time (Chan, Ye, & Leung, 2014). Additionally, a rapid supercritical fluid extraction method has been developed for isolating 2-DCB from irradiated fish samples, providing a faster alternative to conventional extraction methods (Tewfik, Ismail, & Sumar, 1999).
Stability in Stored Food
Studies have shown that 2-DCB is stable in irradiated food stored for extended periods. For instance, its presence was confirmed in irradiated chicken meat stored for several years, indicating its potential for long-term monitoring of irradiated foods (Victoria et al., 2007).
Toxicological Evaluation
In terms of safety, 2-DCB has been evaluated for its toxicological properties. A study found that it does not produce significant toxic effects in standard assays and is relatively non-toxic with a median lethality dose higher than 2000 mg/kg body weight. This suggests that irradiated foods containing 2-DCB can be considered safe for human consumption under current regulations (Song et al., 2018).
Detection and Analysis Methods
Advanced methods have been developed for the analysis of 2-DCB in irradiated foods. Techniques such as gas chromatography with mass spectrometric detection (GC-MS) and liquid chromatography with tandem mass spectrometry (LC-MS/MS) have been optimized for maximum sensitivity, allowing for the detection of very low irradiation doses (Driffield et al., 2014).
Mechanism of Action
Target of Action
2-Dodecyclobutanone (2-DCB) is a radiolytic product of palmitic acid . It primarily targets human lymphoma U937 cells . The compound’s interaction with these cells leads to a decrease in cell viability and induces apoptosis .
Mode of Action
2-DCB interacts with its targets by enhancing the formation of intracellular reactive oxygen species (ROS) . This interaction results in significant changes within the cells, including the loss of mitochondrial membrane potential and the activation of Fas, caspase-8, and caspase-3 . The apoptosis induced by 2-DCB can be strongly prevented by an antioxidant, N-acetyl-L-cysteine .
Biochemical Pathways
The compound affects several biochemical pathways. It induces Bax up-regulation, reduces Bcl-2 expression level, causes Bid cleavage, and triggers the release of cytochrome c from the mitochondria to the cytosol . Additionally, it increases the intracellular Ca2+ concentration . These changes suggest that intracellular ROS generation, the modulation of the Fas-mitochondrion-caspase-dependent pathway, and the increase in intracellular Ca2+ concentration are involved in apoptosis induced by 2-DCB .
Pharmacokinetics
It is known that the compound is formed when fat, particularly palmitic acid, is irradiated .
Result of Action
The primary result of 2-DCB’s action is the induction of apoptosis in human lymphoma U937 cells . This is characterized by a decrease in cell viability, the formation of intracellular ROS, the loss of mitochondrial membrane potential, and the activation of Fas, caspase-8, and caspase-3 .
Action Environment
The action of 2-DCB is influenced by environmental factors such as irradiation and storage conditions . For instance, the amount of 2-DCB produced in irradiated samples shows a linear relationship with the irradiation dose . Additionally, a linear relationship is observed between the loss (%) of 2-DCB and storage time . These findings suggest that both irradiation and storage conditions can significantly influence the action, efficacy, and stability of 2-DCB .
Future Directions
properties
IUPAC Name |
2-dodecylcyclobutan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30O/c1-2-3-4-5-6-7-8-9-10-11-12-15-13-14-16(15)17/h15H,2-14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVKRFZDUZMLMQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC1CCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60956897 | |
| Record name | 2-Dodecylcyclobutan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60956897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | (±)-2-Dodecylcyclobutanone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037544 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
35493-46-0 | |
| Record name | 2-Dodecylcyclobutanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035493460 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Dodecylcyclobutan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60956897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Dodecylcylobutanon | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-DODECYLCYCLOBUTANONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EZD3W0598B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
25 - 27 °C | |
| Record name | (±)-2-Dodecylcyclobutanone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037544 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is 2-Dodecylcyclobutanone and how is it formed?
A1: this compound (2-DCB) is an organic compound, specifically a cyclobutanone, formed by the radiolysis of palmitic acid, a saturated fatty acid commonly found in animal fats and plant oils. This process occurs when food containing palmitic acid is treated with ionizing radiation. []
Q2: Why is this compound relevant in food science?
A2: 2-DCB is considered a unique marker for irradiated food. Its presence in food, even in trace amounts, indicates that the food has been subjected to ionizing radiation. [, , , , , , , ]
Q3: How is the presence of this compound detected in food?
A3: The most common method for detecting 2-DCB in food is gas chromatography-mass spectrometry (GC-MS). This technique allows for the separation, identification, and quantification of 2-DCB even at very low concentrations. [, , , , , , , , , , , ]
Q4: Are there alternative methods to GC-MS for detecting this compound?
A4: Yes, other methods such as high-performance liquid chromatography-electrospray ionization tandem mass spectrometry (HPLC-ESI-MS/MS), supercritical fluid extraction (SFE) coupled with GC-MS, and enzyme-linked immunosorbent assay (ELISA) have been explored for 2-DCB detection. [, , , , , , ]
Q5: Does cooking affect the detectability of this compound in irradiated food?
A5: Cooking methods such as boiling, frying, and microwaving do not eliminate 2-DCB from irradiated food. While some reduction might occur, detectable levels of 2-DCB remain, allowing for irradiation history identification. [, , ]
Q6: Can this compound be used to estimate the irradiation dose received by a food product?
A6: Yes, studies have shown a linear relationship between the concentration of 2-DCB in irradiated food and the irradiation dose applied. This relationship enables the estimation of the absorbed dose in food products. [, , , , , ]
Q7: How stable is this compound in irradiated food during storage?
A7: While 2-DCB is relatively stable, its concentration gradually decreases during storage. Factors influencing this decrease include storage temperature, packaging, and the presence of antioxidants. [, , , , , ]
Q8: What is known about the metabolism of this compound in living organisms?
A9: Studies in rats have shown that 2-DCB is metabolized to a limited extent. One identified metabolite is 2-dodecylcyclobutanol. Further research is needed to fully elucidate the metabolic pathways and potential metabolites of 2-DCB. [, ]
Q9: What are the implications of the potential natural occurrence of this compound?
A11: The potential natural occurrence of 2-DCB raises questions about its reliability as a sole marker for irradiated food. It highlights the importance of using multiple analytical techniques and markers for accurate irradiation detection. []
Q10: Is there a need for further research on this compound?
A12: Yes, while significant research has been conducted on 2-DCB, further studies are necessary to fully understand its long-term effects, metabolism in different species, and potential for natural occurrence. This research is crucial for assessing the safety of irradiated foods and ensuring the accuracy of irradiation detection methods. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



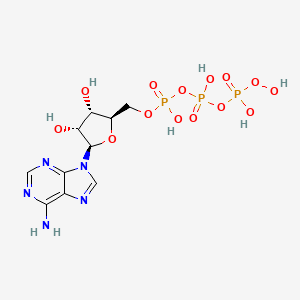

![(2S,3S,5R)-3-hydroxy-N-[2-(1H-indol-3-yl)ethyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolane-2-carboxamide](/img/structure/B1216196.png)
![(3R)-4-[1,5-dihydroxy-6-[(2R,4R,5S,6R)-4-hydroxy-6-methyl-5-[(2S,5S,6S)-6-methyl-5-[[(2R,6S)-6-methyl-5-oxo-2H-pyran-2-yl]oxy]oxan-2-yl]oxyoxan-2-yl]-9,10-dioxoanthracen-2-yl]-3-methyl-3-[(2S,5S,6S)-6-methyl-5-[[(2R,6S)-6-methyl-5-oxo-2H-pyran-2-yl]oxy]oxan-2-yl]oxybutanoic acid](/img/structure/B1216197.png)
![2-[5-Chloro-3-(2-methylphenyl)-4-oxochromen-7-yl]oxyacetic acid](/img/structure/B1216198.png)
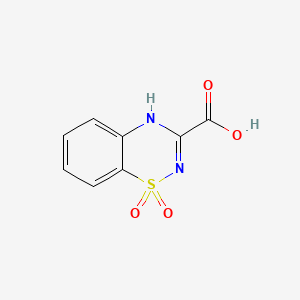
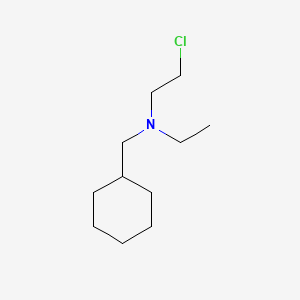


![Benz[a]anthracene-5,6-diol, 5,6-dihydro-7,12-dimethyl-](/img/structure/B1216204.png)

